(3-Phenyl-2-propen-1-YL)propylamine

Description

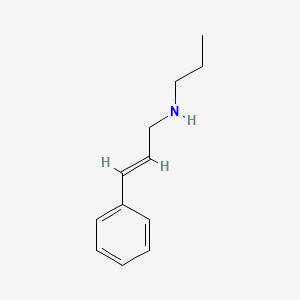

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenyl-N-propylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9,13H,2,10-11H2,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVODXZBINOXIOP-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Synthesis Routes for (3-Phenyl-2-propen-1-YL)propylamine

The preparation of N-substituted cinnamylamines has been explored through various chemical reactions, each with its own set of advantages and limitations.

Reductive amination stands out as a versatile and widely employed method for synthesizing amines. masterorganicchemistry.com This process typically involves two key steps: the formation of an imine from an aldehyde or ketone and an amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.comart-xy.com

In the context of synthesizing this compound, the reaction would proceed between cinnamaldehyde (B126680) and propylamine (B44156) to form an intermediate imine. This imine is then reduced in situ to yield the target secondary amine. art-xy.com A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com The latter is particularly advantageous as it can selectively reduce the iminium ion in the presence of the starting aldehyde, which can improve reaction efficiency. masterorganicchemistry.com

C₆H₅CH=CHCHO + CH₃CH₂CH₂NH₂ → [C₆H₅CH=CHCH=NCH₂CH₂CH₃] → C₆H₅CH=CHCH₂NHCH₂CH₂CH₃

This one-pot approach is often preferred due to its operational simplicity and the ability to avoid the isolation of the intermediate imine. organic-chemistry.org

Another classical approach to forming C-N bonds is through the alkylation of amines. In this strategy, propylamine would be reacted with a cinnamyl derivative containing a suitable leaving group, such as cinnamyl bromide or cinnamyl chloride. reddit.comnih.govsigmaaldrich.com The nitrogen atom of propylamine acts as a nucleophile, displacing the halide to form the desired N-propylcinnamylamine. reddit.com

The reaction is as follows:

C₆H₅CH=CHCH₂Br + CH₃CH₂CH₂NH₂ → C₆H₅CH=CHCH₂NHCH₂CH₂CH₃ + HBr

A base is typically added to neutralize the hydrogen halide byproduct and drive the reaction to completion. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine. vaia.com The use of a large excess of the starting amine can favor mono-alkylation.

More modern synthetic strategies involve the direct functionalization of olefins. acs.org While less common for the direct synthesis of this compound, these methods represent a growing area of research in amine synthesis. Hydroamination, the direct addition of an N-H bond across a double bond, is a highly atom-economical approach. acs.org However, the direct hydroamination of unactivated olefins with simple amines can be challenging. google.com

Catalytic methods, often employing transition metals, are being developed to facilitate such transformations. acs.orgacs.org These approaches could potentially offer novel routes to cinnamylamine (B1233655) derivatives from different starting materials.

Precursor Chemistry and Starting Material Considerations (e.g., Cinnamaldehyde, Propylamine)

The selection of appropriate starting materials is fundamental to the successful synthesis of this compound.

For reductive amination , the key precursors are:

Cinnamaldehyde: This α,β-unsaturated aldehyde is readily available and serves as the electrophilic partner in the initial imine formation. Its conjugated system can influence reactivity.

Propylamine: A primary amine that acts as the nucleophile. art-xy.com

For amine alkylation , the precursors are:

Propylamine: The nucleophilic amine.

Cinnamyl Halides (e.g., Cinnamyl Bromide): These are the electrophilic partners. Cinnamyl bromide is a common choice due to the good leaving group ability of the bromide ion. nih.govsigmaaldrich.comfishersci.ca

The purity and reactivity of these precursors directly impact the yield and purity of the final product.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is a critical step to maximize the yield and purity of the desired product while minimizing side reactions. nih.govresearchgate.net

For Reductive Amination:

Solvent: Methanol (B129727) is a common solvent for these reactions. organic-chemistry.org

pH Control: Maintaining a slightly acidic pH (around 4-5) can facilitate imine formation without significantly hydrolyzing it. masterorganicchemistry.com

Reducing Agent: The choice and stoichiometry of the reducing agent are crucial. Sodium cyanoborohydride is often preferred for its selectivity. masterorganicchemistry.com

Temperature: Reactions are often carried out at room temperature or with gentle heating.

For Amine Alkylation:

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) can be used. reddit.com

Base: A non-nucleophilic base is necessary to scavenge the acid produced.

Stoichiometry: Using an excess of propylamine can help to minimize the formation of the tertiary amine byproduct. vaia.com

Catalyst: In some cases, the addition of a catalyst like potassium iodide can enhance the rate of reaction when using alkyl bromides. reddit.com

The following table provides a general overview of reaction parameters that can be optimized:

| Parameter | Reductive Amination | Amine Alkylation |

| Solvent | Methanol, Ethanol | DMF, Acetonitrile |

| Temperature | Room Temperature to 50°C | Room Temperature to Reflux |

| Catalyst | Acid catalyst (optional) | Phase-transfer catalyst, KI (optional) |

| Stoichiometry | Near 1:1 ratio of aldehyde to amine | Excess amine to halide |

| pH | Slightly acidic (4-5) | Basic |

Stereochemical Control in the Synthesis of this compound Isomers

The double bond in the cinnamyl group of this compound can exist as either the E (trans) or Z (cis) isomer. The stereochemistry of the final product is often dictated by the stereochemistry of the starting cinnamaldehyde, which is predominantly the E-isomer.

If a specific stereoisomer is required, it is essential to start with the corresponding stereochemically pure precursor. The reaction conditions for both reductive amination and amine alkylation are generally not expected to cause significant isomerization of the double bond.

In cases where a chiral center is introduced, for instance, by modification of the propyl group or the phenyl ring, stereoselective synthesis methods would be necessary. This could involve the use of chiral catalysts or resolving agents to separate enantiomers. googleapis.comgoogle.com

Theoretical and Computational Investigations of 3 Phenyl 2 Propen 1 Yl Propylamine

Molecular Structure and Conformation Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

No specific quantum chemical calculations detailing the electronic structure and energetics of (3-Phenyl-2-propen-1-YL)propylamine have been found in the reviewed literature. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate properties such as molecular orbital energies (HOMO, LUMO), electron density distribution, and the molecule's total energy. These calculations would provide insights into the molecule's stability and electronic properties.

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound, which would identify the molecule's most stable three-dimensional shapes and the energy barriers between them, has not been published. This type of study is crucial for understanding how the molecule might interact with biological targets, as its shape dictates its function. The analysis would map out the potential energy surface by rotating the molecule's single bonds to find the lowest energy conformers.

Molecular Docking and Ligand-Target Interaction Analysis (in silico)

No molecular docking studies have been performed specifically with this compound to analyze its potential interactions with biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a common method in drug discovery to screen for potential drug candidates.

Pharmacophore Modeling and Ligand-Based Design Principles

There are no published pharmacophore models derived from or including this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. This technique is used to design new molecules with similar or improved activity.

Computational Metabolite Prediction and Biotransformation Pathway Modeling (in silico)

No in silico studies on the metabolism and biotransformation of this compound have been reported. Such studies would predict how the compound is likely to be modified by metabolic enzymes in the body, which is a critical step in assessing the potential efficacy and safety of a compound.

Biochemical and Pharmacological Research of 3 Phenyl 2 Propen 1 Yl Propylamine Non Clinical Focus

In Vitro Receptor Binding and Functional Assays for (3-Phenyl-2-propen-1-YL)propylamine and Analogues

Amine Receptor Subtype Interactions (e.g., Serotonin (B10506) Receptors)

The interaction of this compound, also known as cinnamylpropylamine, and its analogues with amine receptor subtypes, particularly serotonin (5-HT) receptors, is a key area of research. Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels that mediate a wide range of physiological and neurological processes. wikipedia.org There are seven families of 5-HT receptors (5-HT1 to 5-HT7), with multiple subtypes within each family. youtube.com These receptors are the targets for a variety of drugs, including antidepressants and antipsychotics. wikipedia.org

The binding affinity and functional activity of compounds at these receptor subtypes are crucial determinants of their pharmacological profiles. For instance, the 5-HT1A receptor is a target for anxiolytic drugs, while the 5-HT2A receptor is implicated in the mechanism of action of some antipsychotic medications. wikipedia.org The 5-HT3 receptor, a ligand-gated ion channel, is involved in nausea and vomiting. nih.gov

Studies on analogues of this compound can provide insights into the specific structural features that govern interactions with different serotonin receptor subtypes. For example, research on related phenylpropylamines has shown that they can act as agonists at trace amine-associated receptor 1 (TAAR1), a receptor that modulates monoaminergic systems. guidetopharmacology.org The ability of a compound to selectively bind to and activate or block a specific receptor subtype is a critical aspect of drug design and development.

Interactive Table: Serotonin Receptor Subtypes and Their Functions

| Receptor Subtype | Family | Primary Signaling Mechanism | Key Functions |

| 5-HT1A | 5-HT1 | Inhibitory (Gi/o-coupled) | Mood, anxiety, temperature regulation |

| 5-HT1B | 5-HT1 | Inhibitory (Gi/o-coupled) | Aggression, vasoconstriction |

| 5-HT2A | 5-HT2 | Excitatory (Gq/11-coupled) | Cognition, mood, perception |

| 5-HT2C | 5-HT2 | Excitatory (Gq/11-coupled) | Appetite, mood, cognition |

| 5-HT3 | 5-HT3 | Excitatory (Ligand-gated ion channel) | Nausea, vomiting, anxiety |

| 5-HT4 | 5-HT4 | Excitatory (Gs-coupled) | Gastrointestinal motility, cognition |

| 5-HT6 | 5-HT6 | Excitatory (Gs-coupled) | Cognition, learning, memory |

| 5-HT7 | 5-HT7 | Excitatory (Gs-coupled) | Circadian rhythm, mood, cognition |

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Cytochrome P450)

This compound and its analogues have been investigated for their effects on various enzymes, most notably monoamine oxidase (MAO). MAO is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine (B1211576), and norepinephrine. mayoclinic.org There are two main isoforms of MAO: MAO-A and MAO-B. researchgate.net Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is the mechanism of action for a class of antidepressants known as MAO inhibitors (MAOIs). wikipedia.org

Research has shown that E-cinnamylamine, a related compound, is oxidized by MAO-B, leading to the formation of E-cinnamaldehyde, which in turn acts as a competitive inhibitor of MAO-B. nih.gov This suggests a complex interaction where the substrate of the enzyme is converted into an inhibitor. Specifically, E-cinnamylamine itself does not strongly inhibit MAO-A. nih.gov In contrast, N-methylated analogues of cinnamylamine (B1233655) exhibit irreversible inhibition of MAO-B. nih.gov

The selectivity of compounds for MAO-A versus MAO-B is an important consideration. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine and phenethylamine. wikipedia.org Selective MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels.

Interactive Table: Inhibition of Monoamine Oxidase by Cinnamylamine and its Analogues

| Compound | Target Enzyme | Type of Inhibition | Key Findings |

| E-Cinnamylamine | MAO-B | Substrate, leading to product inhibition | Oxidized to E-cinnamaldehyde, which is a competitive inhibitor (Ki = 0.017 mM). nih.gov |

| E-Cinnamylamine | MAO-A | Largely unaffected | Shows selectivity for MAO-B over MAO-A. nih.gov |

| N-methyl-E-cinnamylamine | MAO-B | Irreversible | Partition ratio of 1640 with bovine MAO-B. nih.gov |

| N-methyl-Z-cinnamylamine | MAO-B | Irreversible | Partition ratio of 1430 with bovine MAO-B. nih.gov |

Cellular Uptake and Intracellular Distribution Studies (in vitro, non-human models)

The intracellular distribution would determine which organelles or cellular compartments the compound can access. For instance, reaching the mitochondria is essential for compounds that target mitochondrial enzymes like monoamine oxidase. researchgate.net The lipophilicity of the molecule, a property that can be estimated by parameters like XlogP, plays a significant role in its ability to partition into cellular membranes.

Structure-Activity Relationship (SAR) Principles from Analogues of this compound

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR can elucidate the key molecular features required for receptor binding or enzyme inhibition.

For instance, in a series of indole-based phenylallylidene derivatives, which incorporate a cinnamyl pharmacophore, specific substitutions on the aromatic rings were found to significantly impact their MAO-B inhibitory activity. mdpi.com One study found that a fluorine substitution on the A-ring of the indole (B1671886) core led to stronger MAO-B inhibition compared to other substituents like bromine, chlorine, or methoxy (B1213986) groups. mdpi.com This highlights the importance of electronic and steric factors in the interaction with the enzyme's active site.

Furthermore, the length and nature of the alkyl chain connecting the phenyl group to the amine are critical. The presence of the double bond in the propenyl chain of this compound introduces conformational rigidity compared to the saturated propyl chain of 3-phenylpropylamine. This difference in structure can significantly affect how the molecule fits into a receptor binding pocket or an enzyme's active site.

Mechanisms of Biological Activity at the Molecular Level (in vitro, non-human models)

The biological activity of this compound and its analogues at the molecular level is primarily understood through their interactions with specific protein targets. For compounds acting as MAO inhibitors, the mechanism can be either reversible or irreversible.

Reversible inhibitors bind to the enzyme non-covalently and can be displaced, allowing the enzyme to regain its function. mdpi.com In contrast, irreversible inhibitors, often referred to as suicide inhibitors, form a covalent bond with the enzyme, permanently inactivating it. nih.gov The study on N-methylated cinnamylamine analogues demonstrated such irreversible inhibition of MAO-B, where radioactivity from a tritiated form of the compound was incorporated into the enzyme. nih.gov

For compounds interacting with G protein-coupled receptors like the serotonin receptors, the mechanism involves binding to the receptor and either activating it (agonism) or blocking its activation by the endogenous ligand (antagonism). This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. nih.gov

Investigation of Metabolic Pathways (in vitro, animal models)

The metabolism of a compound determines its duration of action and the formation of potentially active or inactive metabolites. In vitro studies using liver microsomes from animal models are a common approach to investigate metabolic pathways.

While direct metabolic studies on this compound were not found in the search results, research on structurally related compounds provides valuable insights. For example, a study on the in vitro metabolism of 3-phenylpropanoylfentanyl using human liver microsomes showed that it was rapidly metabolized, primarily through monohydroxylation at the N-acyl group. nih.gov Another major metabolic pathway observed was oxidative N-dealkylation. nih.gov

Given the structural similarities, it is plausible that this compound could undergo similar metabolic transformations, such as hydroxylation of the phenyl ring or the propyl chain, and N-dealkylation. The double bond in the propenyl chain could also be a site for metabolic reactions, such as epoxidation or reduction. The specific cytochrome P450 (CYP) enzymes involved in these transformations would be a key area of investigation.

Phase I and Phase II Biotransformations of Cinnamyl and Propylamine (B44156) Moieties

The biotransformation of this compound is a complex process involving the metabolic modification of its two primary structural components: the cinnamyl group and the propylamine group. These transformations occur primarily through Phase I and Phase II reactions, which serve to convert the lipophilic parent compound into more water-soluble metabolites for easier excretion. nih.govfiveable.me

Phase I reactions introduce or expose functional groups through oxidation, reduction, or hydrolysis. youtube.comnih.gov For this compound, this primarily involves oxidation of the cinnamyl moiety's alcohol group and the propylamine moiety's amino group. Following Phase I, the resulting metabolites often undergo Phase II conjugation reactions, where an endogenous molecule is attached, further increasing water solubility and facilitating elimination. nih.govmedbullets.com

Cinnamyl Moiety Biotransformation

The cinnamyl portion of the molecule, characterized by the 3-phenyl-2-propen-1-ol structure, undergoes a sequential oxidation pathway.

Phase I Reactions: The primary alcohol of the cinnamyl group is first oxidized to form cinnamaldehyde (B126680). drugbank.comnih.gov This aldehyde is an intermediate metabolite that can then be further oxidized by aldehyde dehydrogenases to yield cinnamic acid. nih.gov This conversion from a primary alcohol to a carboxylic acid is a typical oxidative metabolic pathway for such structures. nih.gov

Phase II Reactions: The final product of this pathway, cinnamic acid, or intermediate metabolites with exposed hydroxyl groups can be conjugated with endogenous substances. inchem.org A common conjugation reaction is glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety, significantly increasing the metabolite's polarity. youtube.com The resulting glucuronide conjugate is then readily excretable.

Propylamine Moiety Biotransformation

The propylamine side chain undergoes separate but equally important biotransformations, primarily centered on the terminal amine group.

Phase I Reactions: The primary aliphatic amine can be metabolized through several oxidative routes. One key pathway is oxidative deamination, catalyzed by amine dehydrogenases or oxidases, which would convert the propylamine group to propionaldehyde (B47417) and subsequently to propionic acid (propionate). nih.govnih.gov Alternatively, cytochrome P450 enzymes can mediate N-oxidation of the amine to form a hydroxylamine (B1172632) derivative. researchgate.net This N-hydroxylation is a common metabolic fate for many primary and secondary amines. nih.gov

Phase II Reactions: The primary amine group itself is a substrate for conjugation reactions. Acetylation, mediated by N-acetyltransferases, is a possible pathway. youtube.com Furthermore, if Phase I oxidation generates hydroxylated metabolites, these can undergo glucuronidation or sulfation to form highly polar conjugates ready for elimination. youtube.commedbullets.com

The following table summarizes the key biotransformation steps for each moiety.

| Moiety | Phase | Reaction Type | Precursor | Key Metabolite(s) |

| Cinnamyl | Phase I | Oxidation | (3-Phenyl-2-propen-1-YL)- | Cinnamaldehyde |

| Phase I | Oxidation | Cinnamaldehyde | Cinnamic Acid | |

| Phase II | Glucuronidation | Cinnamic Acid | Cinnamic Acid Glucuronide | |

| Propylamine | Phase I | Oxidative Deamination | -propylamine | Propionaldehyde, Propionic Acid |

| Phase I | N-Oxidation | -propylamine | N-hydroxy-propylamine derivative | |

| Phase II | Acetylation | -propylamine | N-acetyl-propylamine derivative |

Enzymatic Systems Involved in Biotransformation

The metabolic conversion of this compound is catalyzed by a diverse set of enzyme systems located primarily in the liver, but also in other tissues. youtube.comnih.gov These enzymes are responsible for the specific Phase I and Phase II reactions that modify the cinnamyl and propylamine moieties.

Enzymes Metabolizing the Cinnamyl Moiety:

The oxidation of the cinnamyl group is predominantly carried out by cytosolic dehydrogenases.

Alcohol Dehydrogenases (ADH): This large family of enzymes is responsible for the initial oxidative step, converting the cinnamyl alcohol group to its corresponding aldehyde, cinnamaldehyde. nih.gov

Cinnamyl-alcohol Dehydrogenase (CAD): A specific type of ADH, CAD, efficiently catalyzes the reversible conversion of cinnamyl alcohol to cinnamaldehyde. wikipedia.orgnih.gov It plays a role in phenylpropanoid biosynthesis. wikipedia.org

Aldehyde Dehydrogenases (ALDH): Following the initial oxidation, ALDH enzymes catalyze the conversion of the intermediate cinnamaldehyde to cinnamic acid. nih.gov This step is crucial for the detoxification pathway. nih.gov

Enzymes Metabolizing the Propylamine Moiety:

The metabolism of the propylamine group involves both dehydrogenases and the versatile cytochrome P450 system.

Amine Dehydrogenases/Oxidases: These enzymes are capable of catalyzing the oxidative deamination of the primary amine, initiating its conversion to an aldehyde and then a carboxylic acid. nih.govnih.gov In some microorganisms, this activity is inducible. nih.gov

Cytochrome P450 (CYP) System: This superfamily of heme-containing enzymes, located in the endoplasmic reticulum, is central to the metabolism of a vast number of compounds. nih.gov For amines, CYPs, particularly isoforms from the CYP1, CYP2, and CYP3 families, are known to be involved in N-oxidation reactions. nih.govnih.gov While specific isoforms for this compound are not detailed, CYP1A2 is noted for its prominent role in the activation of arylamines and heterocyclic amines. nih.gov

Enzymes Involved in Phase II Conjugation:

Phase II enzymes are critical for the final step of detoxification, preparing the metabolites for excretion.

UDP-Glucuronosyltransferases (UGTs): This major class of Phase II enzymes transfers glucuronic acid to functional groups like hydroxyls, carboxyls, and amines. youtube.comnih.gov Metabolites of both the cinnamyl (cinnamic acid) and propylamine moieties are potential substrates for UGTs. youtube.com

N-Acetyltransferases (NATs): These enzymes catalyze the transfer of an acetyl group to primary amines, which is a potential metabolic pathway for the propylamine moiety. youtube.com

The table below outlines the primary enzymatic systems and their roles in the biotransformation of this compound.

| Enzyme System | Class | Location | Moiety Targeted | Metabolic Role |

| Alcohol Dehydrogenase (ADH) | Phase I | Cytosol | Cinnamyl | Oxidation of alcohol to aldehyde. nih.gov |

| Aldehyde Dehydrogenase (ALDH) | Phase I | Cytosol/Mitochondria | Cinnamyl | Oxidation of aldehyde to carboxylic acid. nih.govyoutube.com |

| Amine Dehydrogenase/Oxidase | Phase I | Mitochondria | Propylamine | Oxidative deamination of the primary amine. nih.govyoutube.com |

| Cytochrome P450 (CYP) Superfamily | Phase I | Endoplasmic Reticulum | Propylamine | N-oxidation of the amine group. nih.govresearchgate.net |

| UDP-Glucuronosyltransferases (UGTs) | Phase II | Endoplasmic Reticulum | Both | Glucuronide conjugation of hydroxyl or carboxyl groups. youtube.comnih.gov |

Analytical Chemistry Methodologies for 3 Phenyl 2 Propen 1 Yl Propylamine

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental in the analysis of (3-Phenyl-2-propen-1-YL)propylamine, enabling its separation from complex mixtures and its precise quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), including its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most prominently used techniques.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. youtube.com The retention time, which is the time it takes for a compound to travel through the column, is a key parameter for identification. youtube.com

In pharmaceutical analysis, GC is essential for assessing the purity of drug substances by detecting and quantifying impurities and degradation products. youtube.com For compounds like this compound, GC can be employed to monitor changes in its composition over time under various conditions, which is critical for stability studies. youtube.com The use of a flame ionization detector (FID) is common for hydrocarbon-containing compounds, while coupling GC with mass spectrometry (GC-MS) provides both separation and structural identification of the analytes. youtube.comnih.gov The GC-MS method is highly specific, accurate, and precise, making it suitable for both qualitative screening and quantitative analysis of complex mixtures. nih.gov For chiral compounds, specialized chiral capillary columns can be used to separate enantiomers. gcms.cz

Table 1: Gas Chromatography Parameters for Amine Analysis

| Parameter | Typical Conditions |

| Column | Capillary columns with various stationary phases (e.g., polysiloxane-based) |

| Carrier Gas | Helium, Nitrogen, or Hydrogen youtube.com |

| Injection Mode | Split or splitless, depending on concentration youtube.com |

| Temperature Program | Gradient temperature programming to resolve a wide range of compounds youtube.com |

| Detector | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS) mdpi.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

HPLC and UHPLC are versatile and widely used techniques for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase.

A developed and validated HPLC method for determining trace impurities in pharmaceutical substances demonstrates the technique's sensitivity and accuracy. nih.gov For amine analysis, reversed-phase chromatography is common, often using a C18 column with a gradient elution of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govnih.gov The pH of the mobile phase can significantly influence the retention and detection of amines. nih.gov UHPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

Table 2: HPLC/UHPLC Parameters for Amine Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase (e.g., C18, C8) |

| Mobile Phase | Gradient elution with a mixture of buffer (e.g., phosphate) and organic solvent (e.g., methanol, acetonitrile) nih.govnih.gov |

| Detector | UV-Vis, Diode Array Detector (DAD), or Mass Spectrometer (MS) |

| Flow Rate | Dependent on column dimensions (typically lower for UHPLC) |

| Injection Volume | Dependent on sample concentration and sensitivity requirements |

Spectroscopic Identification Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for elucidating the chemical structure of this compound and assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods employed for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. 1H NMR and 13C NMR are the most common types used in organic chemistry.

The 1H NMR spectrum of a related compound, propylamine (B44156), shows distinct peaks corresponding to the different chemical environments of the hydrogen atoms. docbrown.info The chemical shift, peak integration (relative area), and splitting pattern (multiplicity) of the signals provide a wealth of structural information. docbrown.info For this compound, the 1H NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group, the vinylic protons of the propenyl chain, and the aliphatic protons of the propylamine moiety. Similarly, the 13C NMR spectrum would reveal the number of unique carbon atoms in the molecule. nih.gov Deuterated solvents like CDCl3 are typically used to avoid interference from the solvent's protons. docbrown.info

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. Soft ionization techniques, such as electrospray ionization (ESI), are often used to produce intact molecular ions with minimal fragmentation. youtube.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. youtube.com This fragmentation pattern is highly specific to the molecule's structure and can be used for definitive identification and structural elucidation. youtube.com The type of fragmentation induced, such as collision-induced dissociation (CID), can influence the resulting spectrum. youtube.com The analysis of fragmentation patterns can be complex, especially for molecules that undergo rearrangements. nih.gov Modern MS instruments, such as triple quadrupoles and time-of-flight (TOF) analyzers, are used for tandem MS experiments. youtube.com The development of new techniques like fragment correlation mass spectrometry aims to simplify the analysis of complex mixtures by grouping product ions that originate from the same precursor. acs.org

Electrochemical Detection Methods in Amine Analysis

Electrochemical methods offer a sensitive and selective approach for the analysis of electroactive compounds like amines. These techniques measure the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

The electrochemical oxidation of primary aliphatic amines can be studied using techniques like cyclic voltammetry. acs.org For enhanced detection in HPLC, amines can be derivatized with an electroactive tag. For instance, derivatization with 2,5-dihydroxybenzaldehyde (B135720) allows for the electrochemical detection of aliphatic amines at a porous graphite (B72142) electrode. nih.gov The oxidation potential is a key parameter that can be optimized for selectivity. nih.gov Electrochemical sensors have also been developed for the detection of volatile amines in the gas phase. google.com These sensors often rely on a pH shift in an electrolyte caused by the presence of the amine, which in turn leads to a measurable electrochemical signal. google.com While some aromatic amines can be detected directly due to the electroactivity of the amino group, derivatization is often necessary for aliphatic amines to achieve sensitive detection. researchgate.net

Sample Preparation and Matrix Effects in Diverse Research Matrices

The accurate quantitative analysis of this compound in various research matrices is critically dependent on the methodologies employed for sample preparation. The primary objectives of these procedures are to isolate the analyte from complex sample constituents, minimize interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The inherent complexity of biological and other research matrices necessitates robust sample cleanup to mitigate matrix effects, which can significantly impact the accuracy and precision of analytical results.

Sample Preparation Methodologies

The selection of an appropriate sample preparation technique for this compound is guided by the physicochemical properties of the analyte and the nature of the sample matrix. As a secondary amine with a significant nonpolar (phenylpropyl) group, this compound is expected to exhibit moderate lipophilicity and basic properties. Common biological matrices in which this compound might be analyzed include plasma, urine, and tissue homogenates. The principal sample preparation techniques applicable to this analyte are liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).

Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of this compound from aqueous matrices like plasma or urine, the sample pH is adjusted to a basic level (typically >9) to ensure the analyte is in its neutral, more organic-soluble form. A water-immiscible organic solvent such as diethyl ether, ethyl acetate, or methyl tert-butyl ether is then used to extract the analyte.

Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE. SPE utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte from the liquid sample. Based on the structure of this compound, several SPE mechanisms could be employed. Reversed-phase SPE on C8 or C18 sorbents would retain the analyte based on its lipophilic character. Alternatively, cation-exchange SPE could be highly effective, capitalizing on the basic nature of the secondary amine to retain the protonated analyte.

Protein Precipitation (PPT) is a simpler, though less clean, method often used for high-throughput analysis of plasma or serum samples. It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample to denature and precipitate proteins. While fast and inexpensive, PPT results in a relatively "dirty" extract, which can lead to more significant matrix effects.

The following table summarizes the key aspects of these sample preparation techniques as they would apply to the analysis of this compound.

| Technique | Principle | Typical Solvents/Sorbents | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible aqueous and organic phases. | Diethyl ether, Ethyl acetate, Methyl tert-butyl ether. | High recovery for nonpolar compounds, cost-effective. | Labor-intensive, requires large solvent volumes, can form emulsions. |

| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent. | Reversed-phase (C8, C18), Cation-exchange. | High selectivity, cleaner extracts, easily automated. | Higher cost per sample, method development can be complex. |

| Protein Precipitation (PPT) | Precipitation of matrix proteins. | Acetonitrile, Methanol, Trichloroacetic acid. | Fast, simple, low cost. | Less clean extracts, significant matrix effects, potential for analyte co-precipitation. |

Matrix Effects in Diverse Research Matrices

Matrix effects are a significant challenge in quantitative analysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). These effects arise from co-eluting endogenous components of the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.

The analysis of this compound in matrices such as plasma, urine, or tissue homogenates is susceptible to these effects. Plasma is rich in proteins and phospholipids, which are common sources of ion suppression. Urine contains a high concentration of salts and urea, which can also interfere with ionization. Tissue homogenates present a highly complex matrix with a wide variety of lipids, proteins, and other small molecules.

Mitigation of Matrix Effects

Several strategies can be employed to minimize the impact of matrix effects on the analysis of this compound:

Effective Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering components. Techniques like SPE are generally more effective at this than LLE or PPT.

Use of an Internal Standard (IS): An ideal IS is a stable, isotopically labeled version of the analyte (e.g., deuterium-labeled this compound). Such an IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing. If an isotopically labeled standard is unavailable, a structurally similar compound with comparable chromatographic and ionization behavior may be used.

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the study samples. This ensures that the standards and the samples experience similar matrix effects, improving the accuracy of quantification.

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the bulk of the matrix components can also significantly reduce interference.

The following table outlines potential matrix interferences and mitigation strategies for different research matrices.

| Matrix | Potential Interfering Components | Primary Mitigation Strategy | Secondary Mitigation Strategy |

| Plasma/Serum | Proteins, Phospholipids, Salts | Solid-Phase Extraction (SPE) | Use of an isotopically labeled internal standard, Matrix-matched calibrants. |

| Urine | Urea, Salts, Creatinine | Dilution followed by SPE | Chromatographic separation, Use of an internal standard. |

| Tissue Homogenates | Lipids, Proteins, Cellular debris | Multi-step cleanup (e.g., PPT followed by SPE) | Robust chromatographic separation, Matrix-matched calibrants from the same tissue type. |

Chemical Derivatives and Analogues Research of 3 Phenyl 2 Propen 1 Yl Propylamine

Design Principles for Structural Modification and Diversification

The primary goal behind modifying the (3-Phenyl-2-propen-1-YL)propylamine scaffold is to enhance its biological activity, selectivity, and pharmacokinetic properties. A key target for analogues of this compound is monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. nih.gov MAO inhibitors are used in the treatment of central nervous system diseases, with MAO-A inhibitors primarily used for depression and MAO-B inhibitors for conditions like Parkinson's disease. nih.gov

Design principles often revolve around established structure-activity relationships (SAR), which provide insights into how specific structural changes affect a molecule's potency and selectivity. researchgate.net For cinnamyl-like structures, modifications are typically focused on several key areas:

The Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) to alter electronic properties and steric bulk. mdpi.com

The Propenyl Linker: Modifying the linker between the phenyl ring and the amine can influence conformational flexibility and metabolic stability.

The Amine Group: N-substitution allows for the introduction of different alkyl or aryl groups, which can significantly impact receptor binding and physicochemical properties like lipophilicity. nih.gov

A common strategy is "structural simplification," where complex natural products with a similar backbone are simplified to create a core structure that is easier to synthesize and optimize. nih.gov This approach aims to retain the essential pharmacophore while removing unnecessary complexity, potentially improving yield and reducing side effects. nih.gov

Synthesis of N-Substituted and Ring-Modified Analogues

The synthesis of analogues of this compound involves established organic chemistry reactions. N-substituted analogues, for instance, can be prepared through methods like reductive amination, where cinnamaldehyde (B126680) is reacted with a primary amine in the presence of a reducing agent.

A general synthetic route for creating N-substituted derivatives involves reacting 3-phenyl-2-propen-1-amine with various aldehydes or ketones. The synthesis of ring-modified analogues begins with a substituted benzaldehyde, which then undergoes a similar reaction sequence to build the cinnamylpropylamine scaffold. For example, creating a derivative with a modified phenyl ring would start with a substituted cinnamaldehyde, which is then converted to the corresponding amine.

The synthesis of related structures, such as 3-phenylpropylamine, has been achieved using 3-phenyl propanol (B110389) as a starting material. google.com This involves a substitution reaction to form 1-chloro-3-phenylpropane, followed by reaction with a phthalimide (B116566) salt and subsequent hydrazinolysis to yield the final amine. google.com While this produces a saturated propyl chain, similar principles can be applied to unsaturated propenyl systems.

Modifications of the Phenyl and Propenyl Moieties (e.g., Cinnamyl Analogues)

Modifications to the phenyl and propenyl parts of the molecule are crucial for fine-tuning biological activity. Research on related structures, like chalcones (1,3-diaryl-2-propen-1-ones), demonstrates the importance of these moieties. nih.gov Although chalcones are ketones and not amines, the principles of modifying the shared 1,3-diphenylpropene (B1239356) core are relevant.

Phenyl Ring Substitution: The type and position of substituents on the phenyl ring can drastically alter activity. For instance, in some series of compounds, the introduction of electron-donating groups like a methoxy (B1213986) (OCH₃) group can enhance cytotoxic activity, but adding multiple methoxy groups may cause a reduction in potency. mdpi.com In other cases, halogen substituents like fluorine can improve anti-invasive properties. mdpi.com

Propenyl Moiety Modification: The double bond in the propenyl linker provides rigidity and specific stereochemistry (E/Z isomerism). Modifications might include saturation of the double bond to form a propyl chain, which increases flexibility, or altering its position. The length and composition of this linker are critical; studies on synthetic cathinones show that varying the length of an alkyl chain at the alpha-carbon results in a parabolic (inverted U-shape) relationship with psychostimulant activity. ub.edu

Comparative Analysis of Biological Interactions of Analogues (in vitro, theoretical)

The biological activity of newly synthesized analogues is typically assessed through in vitro assays. For cinnamylamine (B1233655) derivatives targeting monoamine oxidase, this involves measuring their ability to inhibit the activity of purified MAO-A and MAO-B enzymes. nih.gov The results are often expressed as an IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

In a study on simplified analogues of (+)-cinchonaminone, which contains a cinnamyl-like fragment, researchers evaluated their inhibitory activities against human MAO-A and MAO-B. nih.gov This comparative analysis allows for the identification of compounds with enhanced potency and selectivity for one enzyme subtype over the other. nih.gov

Table 1: In Vitro Monoamine Oxidase (MAO) Inhibitory Activity of Selected Analogues This table is a representative example based on findings for structurally related compounds and does not represent direct data for this compound itself, as specific public data was limited.

| Compound | Modification | Target | IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|---|

| Analogue A | Unsubstituted Phenyl | hMAO-A | 15.2 | 0.5 |

| hMAO-B | 30.4 | |||

| Analogue B | 4-Methoxy Phenyl | hMAO-A | 8.7 | 1.2 |

| hMAO-B | 10.5 | |||

| Analogue C | N-Methyl | hMAO-A | 22.1 | 0.3 |

| hMAO-B | 66.3 | |||

| Analogue D | Simplified Ring | hMAO-A | 25.4 | 11.0 |

Theoretical docking studies can also be employed to understand how these analogues bind to their target enzymes. nih.gov These computational models predict the binding pose and interactions between the ligand and the active site of the protein, helping to explain the observed activity and guide the design of future derivatives. nih.gov

General Structure-Property and Structure-Activity Relationships within Analogues (non-clinical)

From the synthesis and in vitro testing of various analogues, general structure-activity relationships (SAR) can be established. researchgate.net These principles summarize how molecular structure influences biological activity.

For cinnamylamine and related scaffolds, several SAR trends have been noted in non-clinical studies:

Phenyl Ring Substitution: The electronic nature of substituents on the phenyl ring is a key determinant of activity. In many compound series, the specific placement (ortho, meta, para) of a group like a hydroxyl or methoxy substituent can dramatically increase or decrease potency. mdpi.com

Amine Substitution: Adding substituents to the nitrogen atom often impacts selectivity and potency. For example, N-arylation of related heliamine analogues was explored to specifically target MAO-B.

Alkyl Chain Length: In related compound classes like synthetic cathinones, the length of the alkyl chain can have a significant and non-linear effect on activity. ub.edu Potency for dopamine (B1211576) uptake inhibition increases as the chain elongates from one to three carbons (propyl), but then decreases with further elongation to four or five carbons. ub.edu This suggests an optimal size for fitting into the target's binding pocket.

Structural Simplification: Simplifying a complex lead molecule by removing non-essential chiral centers or rings can lead to analogues with improved potency and selectivity. nih.gov For example, a simplified, achiral derivative of (+)-cinchonaminone showed higher inhibitory activity for MAO-B than the parent natural product. nih.gov

These relationships are crucial for the rational design of new compounds, allowing chemists to predict which modifications are most likely to produce a desired biological effect. researchgate.net

Potential Applications and Future Research Directions

Utility as Research Probes in Neurochemistry (non-clinical investigations)

While direct non-clinical investigations into the neurochemical profile of (3-Phenyl-2-propen-1-YL)propylamine are not widely documented, its structural similarity to known neuroactive compounds suggests its potential as a research probe. The cinnamyl group, a key feature of this molecule, is present in various compounds that exhibit affinity for neurotransmitter transporters and receptors. The propylamine (B44156) chain is also a common feature in many centrally active agents. The combination of these two fragments in this compound could theoretically allow it to interact with monoamine transporters, such as those for dopamine (B1211576), norepinephrine, and serotonin (B10506). Its utility as a research probe would lie in its ability to help map the binding sites and understand the structure-activity relationships of these transporters without having a therapeutic effect itself.

Identification as Chemical Scaffolds for Novel Compound Synthesis in Medicinal Chemistry

The true potential of this compound in medicinal chemistry likely resides in its role as a chemical scaffold. A scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of new compounds with diverse biological activities. The cinnamyl portion of this compound offers several points for modification, including the phenyl ring and the double bond. The propylamine tail also provides a reactive handle for derivatization.

For instance, the amine group can be readily acylated, alkylated, or incorporated into heterocyclic systems to generate a wide array of derivatives. The phenyl ring can be substituted with different groups to modulate properties like lipophilicity, electronic character, and steric bulk, which in turn can influence the compound's interaction with biological targets. This versatility makes this compound an attractive starting point for the synthesis of novel compounds that could be screened for various therapeutic activities.

Methodological Advancements in Amine Synthesis and Derivatization

The synthesis of this compound and its derivatives can be achieved through several established methods in organic chemistry, and its preparation can serve as a platform for methodological advancements. A common route to such amines is through reductive amination, where cinnamaldehyde (B126680) is reacted with propylamine in the presence of a reducing agent.

| Reaction Type | Reactants | Key Reagents/Conditions | Product |

| Reductive Amination | Cinnamaldehyde, Propylamine | Sodium borohydride (B1222165), or other reducing agents | This compound |

| Nucleophilic Substitution | Cinnamyl halide (e.g., cinnamyl bromide) | Propylamine | This compound |

Further research in this area could focus on developing more efficient, stereoselective, and environmentally friendly synthetic routes. For example, the use of catalytic asymmetric methods could allow for the selective synthesis of one enantiomer of this compound if a chiral center is introduced. Advances in flow chemistry could also be applied to the synthesis of this and related amines, enabling safer, more scalable, and automated production.

Exploration of Unexplored Biochemical and Molecular Targets for this compound

Given the limited research on this compound, a vast number of its potential biochemical and molecular targets remain unexplored. Beyond the speculative interactions with monoamine transporters, its structural motifs could allow for binding to a variety of other proteins. The phenylpropanoid backbone, for instance, is a common feature in natural products with a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.

Future research could employ high-throughput screening methods to test this compound and a library of its derivatives against a panel of enzymes, receptors, and ion channels. Techniques such as affinity chromatography and chemical proteomics could be used to identify its direct binding partners within a cell, thereby uncovering novel biological activities and mechanisms of action.

Integration with Chemoinformatics and AI-Driven Discovery Platforms for Scaffold Exploration

The exploration of the chemical space around the this compound scaffold can be significantly accelerated by integrating chemoinformatics and artificial intelligence (AI)-driven discovery platforms. Chemoinformatics tools can be used to generate virtual libraries of derivatives by computationally modifying the scaffold with a vast array of chemical substituents.

Q & A

Q. What are the recommended synthetic routes for (3-Phenyl-2-propen-1-yl)propylamine in laboratory settings?

Synthesis typically involves reductive amination of the corresponding α,β-unsaturated ketone (e.g., 3-phenyl-2-propen-1-one) with propylamine under hydrogenation conditions using catalysts like palladium on carbon. Alternatively, nucleophilic substitution of a halogenated precursor (e.g., 3-phenyl-2-propen-1-yl bromide) with propylamine in anhydrous solvents (e.g., THF or DMF) can yield the target compound. Purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) is recommended to isolate the free base. Hydrochloride salts, as noted in , can be formed by treating the free amine with HCl gas in diethyl ether .

Q. What analytical techniques are most effective for characterizing this compound?

- Spectroscopy : H and C NMR to confirm the allylic and aromatic proton environments. FTIR can identify N-H stretching (~3300 cm) and C=C bonds (~1650 cm).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. For trace analysis, derivatization with tris(trimethoxyphenyl) phosphonium propylamine () enhances ionization efficiency in LC-MS/MS, enabling detection limits in the ng/mL range .

Q. What safety protocols are critical when handling this compound?

- Flammability : Store in fireproof cabinets away from ignition sources (UN 1277 guidelines; ).

- Corrosivity : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact.

- Toxicity : Monitor for pulmonary edema if inhaled; emergency protocols include oxygen therapy and bronchodilators ().

Advanced Research Questions

Q. How does the propenyl-phenyl substituent influence reactivity in nucleophilic or electrophilic reactions?

The conjugated π-system of the propenyl group facilitates electrophilic additions (e.g., bromination at the allylic position) and Diels-Alder reactions. The phenyl ring directs electrophilic substitution (e.g., nitration) to the para position. highlights dimerization tendencies in propylamine derivatives under basic conditions, suggesting potential for unexpected byproducts in alkaline media .

Q. What are the thermal stability thresholds and decomposition pathways of this compound?

Thermogravimetric analysis (TGA) under nitrogen reveals a multi-step decomposition profile:

- Initial phase (α < 0.2) : Loss of adsorbed water (ΔH ≈ 95 kJ/mol).

- Intermediate phase (0.2 < α < 0.5) : Degradation of the propenyl group, releasing CO and aromatic fragments (E ≈ 160 kJ/mol).

- Final phase (α > 0.85) : Condensation of amine residues (). Stability is compromised above 150°C, necessitating inert atmospheres for high-temperature studies .

Q. What methodological approaches are used to study its potential as a monoamine oxidase (MAO) inhibitor?

- Enzyme assays : Incubate with recombinant MAO-A/B isoforms and measure kynuramine-to-4-hydroxyquinoline conversion via fluorescence.

- Kinetic analysis : Determine IC values using Lineweaver-Burk plots. Structural analogs like trans-2-phenylcyclopropylamine ( ) show MAO-B selectivity, suggesting similar assays for the target compound .

Q. How can derivatization improve its detectability in biological matrices?

Phosphonium-based derivatizing agents (e.g., tris(trimethoxyphenyl) phosphonium propylamine; ) enhance ionization in LC-MS/MS by introducing a permanent positive charge. Optimal conditions include:

- Reaction : 1:2 molar ratio of amine to derivatizing agent in acetonitrile (60°C, 30 min).

- Detection : MRM transitions targeting m/z 450 → 312 (derivatized product) with a C18 column and 0.1% formic acid mobile phase .

Q. What interactions occur when intercalated into layered inorganic materials?

In α-titanium phosphates (α-TiP), propylamine derivatives occupy interlayer spaces via hydrogen bonding between NH and phosphate groups. This increases basal spacing (d ≈ 12.4 Å) and modifies thermal stability (). For the target compound, XRD and TGA can quantify intercalation efficiency and host-guest dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.